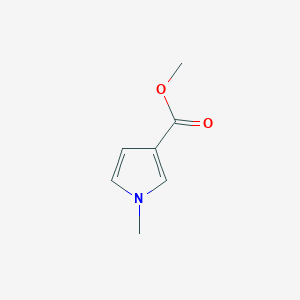

methyl 1-methyl-1H-pyrrole-3-carboxylate

CAS No.: 40611-74-3

Cat. No.: VC3817073

Molecular Formula: C7H9NO2

Molecular Weight: 139.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40611-74-3 |

|---|---|

| Molecular Formula | C7H9NO2 |

| Molecular Weight | 139.15 g/mol |

| IUPAC Name | methyl 1-methylpyrrole-3-carboxylate |

| Standard InChI | InChI=1S/C7H9NO2/c1-8-4-3-6(5-8)7(9)10-2/h3-5H,1-2H3 |

| Standard InChI Key | UNIFRBWRVMAKDB-UHFFFAOYSA-N |

| SMILES | CN1C=CC(=C1)C(=O)OC |

| Canonical SMILES | CN1C=CC(=C1)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Spectral Data

While experimental spectral data for this specific compound are scarce, related pyrrole carboxylates exhibit characteristic NMR and IR profiles:

-

¹H NMR: Peaks corresponding to the pyrrole ring protons (δ 6.5–7.5 ppm) and methyl/ester groups (δ 2.5–3.8 ppm) .

-

IR: Strong absorption bands for ester carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-N stretching (~1500 cm⁻¹) .

Synthesis and Manufacturing

Synthetic Routes

The most plausible synthesis involves a modified Paal-Knorr pyrrole synthesis or cyclization of appropriate precursors:

Route 1: Cyclocondensation of N-Formylsarcosine and Methyl Propiolate

A method analogous to the synthesis of ethyl 1-methyl-3-pyrrolecarboxylate (yield: 88.4%) involves reacting N-formylsarcosine with methyl propiolate in acetic anhydride :

Key Conditions:

-

Temperature: 80–100°C.

-

Reaction time: 4–6 hours.

-

Workup: Purification via column chromatography (hexane/ethyl acetate).

Route 2: Esterification of 1-Methyl-1H-Pyrrole-3-Carboxylic Acid

Direct esterification of the parent acid (CAS 36929-61-0) with methanol in the presence of a catalyst (e.g., H₂SO₄):

Physicochemical Properties

Solubility and Stability

-

Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Insoluble in water .

-

Storage: Stable at room temperature under inert conditions. Prolonged exposure to moisture or light may degrade the ester moiety .

Applications in Organic Synthesis

Intermediate for Pharmaceutical Agents

Pyrrole carboxylates are key precursors in drug discovery:

-

Anticancer Agents: Analogous dihydropyrrole carboxylates exhibit activity against kinase targets .

-

Antimicrobials: Methyl esters of pyrrole derivatives show moderate antibacterial properties .

Flow Chemistry Applications

Methyl 1-methyl-1H-pyrrole-3-carboxylate’s derivatives have been utilized in continuous flow systems for scalable synthesis. For example, methyl 2-(2-methoxyphenyl)-1-tosyl-2,5-dihydro-1H-pyrrole-3-carboxylate was synthesized in 88% yield using flow reactors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume